Urea oxalate
Overview
Description
Urea oxalate is a compound that can be studied in various contexts, including its role in biological systems and its physical and chemical properties. The crystal structure of urea oxalic acid, which is a 2:1 stoichiometric compound of urea to oxalic acid, has been determined using X-ray diffraction. This structure is characterized by layers of urea and oxalic acid molecules held together by hydrogen bonds, but it is not a uronium salt .
Synthesis Analysis
The synthesis of urea oxalate-related compounds often involves hydrothermal methods. For instance, uranyl oxalate hydroxides have been synthesized under hydrothermal conditions, leading to different structural forms . Additionally, in situ oxalate formation has been observed during the hydrothermal synthesis of uranyl hybrid materials, where the oxalate anion is formed as a result of the reactivity of organic precursors . This suggests that urea oxalate could potentially be synthesized through similar hydrothermal processes, although the specific synthesis of urea oxalate is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of urea oxalate is not directly discussed in the provided papers. However, the structure of related compounds, such as uranyl oxalate complexes, has been extensively studied. These complexes can form various structural motifs, including chains, layers, and frameworks, depending on the coordination of the uranyl ion and the presence of other ligands . The molecular structure of urea oxalate would likely be influenced by similar factors, such as hydrogen bonding and the coordination environment of the constituent ions.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of urea oxalate. However, they do discuss the reactivity of oxalate ions in various contexts. For example, oxalate can act as a ligand in uranyl complexes, influencing the assembly of the complex and its magnetic properties . In biological systems, oxalate plays a role in the formation of calcium oxalate crystals, which can be inhibited by proteins such as uropontin . These insights into oxalate reactivity could be extrapolated to understand potential chemical reactions involving urea oxalate.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea oxalate are not explicitly detailed in the provided papers. However, the properties of related oxalate compounds have been studied. For instance, the crystal growth of calcium oxalate can be modulated by urinary constituents like osteopontin and citrate, which control the growth habit and kinetics by interacting with the crystal faces . The stability of free radicals in irradiated urea oxalate has also been investigated, revealing that the radicals are very stable and exhibit specific electron spin resonance patterns . These studies on oxalate compounds provide a basis for inferring the physical and chemical properties of urea oxalate.
Scientific Research Applications
1. Diagnostic Tool in Renal Disorders
Urea oxalate plays a crucial role in the evaluation and treatment of urolithiasis patients. A study by Muñoz et al. (2010) highlighted its use in a multi-analyte assay for urine metabolites. This assay, utilizing capillary zone electrophoresis, helps in determining oxalate and other metabolites in urine, aiding in the diagnosis of metabolic renal disorders.
2. Textile Industry
In the textile industry, urea oxalate has been used as a catalyst for crosslinking cotton cellulose with N-methylol finishing agents. Hebeish and Ibrahim (1982) demonstrated its efficiency as a catalyst, enhancing the quality of the cotton finish under various conditions.
3. Agriculture
Urea oxalate is part of the synthesis of metal-organic frameworks (MOFs) for agricultural applications. A study by Anstoetz et al. (2016) introduced urea-templated iron-based oxalate-phosphate-amine MOFs, which are beneficial for soil fertility and efficient nutrient supply.
4. Biomedical Applications
Urea oxalate also finds applications in biomedical fields. For instance, Robertson et al. (1973) discussed its role in inhibiting the growth and aggregation of calcium oxalate crystals, an essential aspect of preventing kidney stone formation.
5. Biodiesel Production
The compound is also involved in biodiesel production. Research by Kadapure et al. (2017) included urea oxalate in the development of deep eutectic solvents for maximizing biodiesel yield from oils with high free fatty acid content.
6. Enzyme Therapy for Urolithiasis
Additionally, urea oxalate is implicated in enzyme therapy for urolithiasis. Khobragade et al. (2011) focused on oxalate oxidase enzymes, which are crucial in managing conditions like hyperoxaluria and kidney stone formation.
Safety And Hazards
Future Directions
properties
IUPAC Name |
oxalic acid;urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.CH4N2O/c3-1(4)2(5)6;2-1(3)4/h(H,3,4)(H,5,6);(H4,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSLUBPQYDULIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
631-62-9 | |
Record name | Urea, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=631-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70199298 | |
Record name | Urea oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Urea oxalate | |
CAS RN |
513-80-4, 631-62-9 | |
Record name | Urea, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=513-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urea, oxalate (2:1) | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3969 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea oxalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Urea oxalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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